molecular formula C16H19N7O4S2 B2776860 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide CAS No. 896297-29-3

2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No. B2776860
CAS RN: 896297-29-3
M. Wt: 437.49
InChI Key: IIWHGZCUGNTZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a thiadiazole ring, a triazine ring, a pyrimidine ring, and an amide group. The tert-butyl group is a common substituent in organic chemistry .

Scientific Research Applications

Larvicidal and Antimicrobial Activities

Research has demonstrated the potential of novel triazinone derivatives, closely related to the specified chemical structure, in inhibiting the growth of certain bacterial and fungal pathogens. These derivatives have also been screened for their mosquito larvicidal activity, indicating their potential use in controlling mosquito populations and mitigating the spread of mosquito-borne diseases (Kumara et al., 2015). Another study on novel thiadiazolotriazin-4-ones highlighted their moderate mosquito-larvicidal and antibacterial activities, with specific compounds showing relatively high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative species (Castelino et al., 2014).

Synthesis of Derivatives

The synthesis of various derivatives of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides has been explored, showcasing their utility in developing topically effective carbonic anhydrase inhibitors. These compounds have been tested for their ocular hypotensive effects, presenting a possible avenue for glaucoma treatment (Katritzky et al., 1987).

Anticancer and Antimicrobial Potentials

A variety of novel N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their cytotoxicity and antioxidant activities. This research indicates the potential of these compounds in developing new therapeutic agents for cancer treatment (Hamama et al., 2013). Another study focused on synthesizing and evaluating certain thiopyrimidine-glucuronide compounds, showcasing promising biological activities, including antimicrobial effects (Wanare, 2022).

properties

IUPAC Name

2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O4S2/c1-16(2,3)11-12(26)23-13(19-18-11)29-14(20-23)28-7-9(24)17-8-6-10(25)22(5)15(27)21(8)4/h6H,7H2,1-5H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWHGZCUGNTZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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